molecular formula C18H16N2O2S B3016970 2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione CAS No. 860784-45-8

2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione

Cat. No.: B3016970
CAS No.: 860784-45-8
M. Wt: 324.4
InChI Key: SCJLSBXQBJBNOD-UHFFFAOYSA-N
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Description

2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining a piperidine ring, a thiazole ring, and an indene-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione typically involves the condensation of 2-piperidino-1,3-thiazole-5-carbaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the indene-dione moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-piperidino-1,3-thiazol-5-yl)methylene]malononitrile
  • 2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione derivatives

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-16-13-6-2-3-7-14(13)17(22)15(16)10-12-11-19-18(23-12)20-8-4-1-5-9-20/h2-3,6-7,10-11H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJLSBXQBJBNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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